molecular formula C11H12ClFN2O3 B1406335 Methyl 2-Chloro-5-fluoro-6-morpholin-4-ylnicotinate CAS No. 1706451-50-4

Methyl 2-Chloro-5-fluoro-6-morpholin-4-ylnicotinate

Cat. No.: B1406335
CAS No.: 1706451-50-4
M. Wt: 274.67 g/mol
InChI Key: GVPQZYPZZLEOME-UHFFFAOYSA-N
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Description

Methyl 2-Chloro-5-fluoro-6-morpholin-4-ylnicotinate is a chemical compound with the molecular formula C11H12ClFN2O3 It is a derivative of nicotinic acid, featuring a morpholine ring, a chlorine atom, and a fluorine atom attached to the nicotinate core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-Chloro-5-fluoro-6-morpholin-4-ylnicotinate typically involves the following steps:

    Starting Materials: The synthesis begins with nicotinic acid as the core structure.

    Fluorination: The fluorine atom is introduced at the 5-position using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Morpholine Introduction: The morpholine ring is introduced through a nucleophilic substitution reaction, where morpholine reacts with the chlorinated and fluorinated nicotinic acid derivative.

    Esterification: Finally, the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid yields the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine and fluorine positions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the morpholine ring.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) facilitate ester hydrolysis.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidized derivatives with altered functional groups.

    Hydrolysis Products: The corresponding carboxylic acid and methanol.

Scientific Research Applications

Methyl 2-Chloro-5-fluoro-6-morpholin-4-ylnicotinate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting nicotinic receptors.

    Organic Synthesis:

    Biological Studies: Researchers use this compound to study the effects of nicotinic acid derivatives on biological systems, including their potential as anti-inflammatory or anticancer agents.

    Industrial Applications: It is employed in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-Chloro-5-fluoro-6-morpholin-4-ylnicotinate involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in neurotransmitter release, ion channel activity, and downstream signaling cascades, ultimately affecting physiological processes.

Comparison with Similar Compounds

    Methyl 2-Chloro-5-fluoro-6-piperidin-4-ylnicotinate: Similar structure but with a piperidine ring instead of morpholine.

    Methyl 2-Chloro-5-fluoro-6-pyrrolidin-4-ylnicotinate: Contains a pyrrolidine ring instead of morpholine.

    Methyl 2-Chloro-5-fluoro-6-piperazin-4-ylnicotinate: Features a piperazine ring in place of morpholine.

Uniqueness: Methyl 2-Chloro-5-fluoro-6-morpholin-4-ylnicotinate is unique due to the presence of the morpholine ring, which imparts distinct steric and electronic properties. This uniqueness influences its reactivity, binding affinity to molecular targets, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-chloro-5-fluoro-6-morpholin-4-ylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFN2O3/c1-17-11(16)7-6-8(13)10(14-9(7)12)15-2-4-18-5-3-15/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPQZYPZZLEOME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1Cl)N2CCOCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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